molecular formula C9H20Cl2N2O2 B2404904 Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride CAS No. 2138513-97-8

Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride

Cat. No. B2404904
CAS RN: 2138513-97-8
M. Wt: 259.17
InChI Key: VMLIGAYQLCCRCZ-UHFFFAOYSA-N
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Description

“Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 2138513-97-8 . It has a molecular weight of 259.18 and its IUPAC name is "this compound" . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is "1S/C9H18N2O2.2ClH/c1-13-9(12)8-2-5-11(6-3-8)7-4-10;;/h8H,2-7,10H2,1H3;2*1H" . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Applications in Medicinal Chemistry and Drug Development

  • Cancer Treatment : One study discusses a compound structurally related to Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride, noting its potential in inhibiting Aurora A kinase, an enzyme implicated in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).

  • Dipeptidyl Peptidase II Inhibitors : A study developed a series of potent and selective dipeptidyl peptidase II (DPP II) inhibitors using a compound structurally similar to this compound (Senten et al., 2004).

Applications in Organic Synthesis and Chemical Research

  • Synthesis of Heterocyclic Compounds : A study highlighted the use of related compounds in the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, important in the development of heterocyclic amino acids (Matulevičiūtė et al., 2021).

  • Synthesis of Piperidine Alkaloids : Another study employed a similar compound in the asymmetric synthesis of piperidine-related alkaloids, showing its usefulness as a chiral building block (Takahata et al., 2002).

  • Anticancer Agent Synthesis : The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as potential anticancer agents was reported in a study, indicating the compound's role in the development of new anticancer drugs (Rehman et al., 2018).

  • Metal/Organo Relay Catalysis : A study utilized a related compound in the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates via relay catalytic cascade reactions, showcasing its versatility in complex organic reactions (Galenko et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 1-(2-aminoethyl)piperidine-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-13-9(12)8-2-5-11(6-3-8)7-4-10;;/h8H,2-7,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLIGAYQLCCRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2138513-97-8
Record name methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride
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